molecular formula C15H21NO4 B558391 BOC-L-Alanine benzyl ester CAS No. 51814-54-1

BOC-L-Alanine benzyl ester

Cat. No.: B558391
CAS No.: 51814-54-1
M. Wt: 279.33 g/mol
InChI Key: KZNCFIIFMFCSHL-NSHDSACASA-N
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Description

BOC-L-Alanine benzyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of L-alanine, and a benzyl ester group attached to the carboxyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

BOC-L-Alanine benzyl ester is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amino functions that it protects during synthesis .

Mode of Action

The this compound interacts with its targets (amino functions) by providing protection during synthesis . This protection is crucial in the synthesis of multifunctional targets, where issues related to the protection of amino functions become prominent . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

It is known that the compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity is indicated by an iLOGP of 3.34 .

Result of Action

The primary result of this compound’s action is the protection of amino functions during synthesis . This protection facilitates the synthesis of multifunctional targets, particularly in peptide synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of a Brønsted Acidic Deep Eutectic Solvent (DES) has been found to provide an efficient and sustainable method for N-Boc deprotection . This method allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Biochemical Analysis

Biochemical Properties

BOC-L-Alanine benzyl ester plays a significant role in biochemical reactions. It is involved in the synthesis of peptides, where it complements the benzyl carbamates (Cbz-compounds) which can be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . The nature of its interactions with enzymes, proteins, and other biomolecules is largely dependent on the specific biochemical context in which it is used.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, potentially influencing enzyme activity and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It may interact with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-L-Alanine benzyl ester typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (BOC) group, followed by the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

BOC-L-Alanine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Hydrogenolysis: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

    Deprotection: L-Alanine benzyl ester

    Hydrogenolysis: L-Alanine

    Substitution: Substituted alanine derivatives

Comparison with Similar Compounds

BOC-L-Alanine benzyl ester can be compared with other similar compounds, such as:

    BOC-L-Valine benzyl ester: Similar to this compound but with a valine residue instead of alanine. It is used in peptide synthesis and exhibits similar stability and reactivity.

    BOC-L-Leucine benzyl ester: Contains a leucine residue and is used in the synthesis of leucine-containing peptides.

    BOC-L-Phenylalanine benzyl ester: Features a phenylalanine residue and is employed in the synthesis of aromatic amino acid-containing peptides.

The uniqueness of this compound lies in its specific use for alanine-containing peptides, providing a balance between hydrophobicity and reactivity that is essential for certain peptide sequences.

Properties

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNCFIIFMFCSHL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450288
Record name BOC-L-Alanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51814-54-1
Record name BOC-L-Alanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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